9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Overview
Description
9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, commonly known as 2'-Deoxycoformycin, is a purine nucleoside analogue that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2'-Deoxycoformycin involves the inhibition of adenosine deaminase, which leads to an increase in the concentration of adenosine in the body. Adenosine is a potent immunosuppressive agent that plays a crucial role in regulating the immune system. The increased concentration of adenosine results in the suppression of the immune system, which has been shown to be beneficial in the treatment of autoimmune diseases, organ transplantation, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Deoxycoformycin are primarily related to its ability to inhibit adenosine deaminase. This compound has been shown to increase the concentration of adenosine in the body, which results in the suppression of the immune system. This effect has been used to treat autoimmune diseases, organ transplantation, and cancer. Additionally, 2'-Deoxycoformycin has been shown to have neuroprotective effects and has been used to study the role of adenosine in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2'-Deoxycoformycin in lab experiments include its potent inhibition of adenosine deaminase, which allows for the study of the effects of adenosine on various physiological and biochemical processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. The limitations of using 2'-Deoxycoformycin in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions related to the study of 2'-Deoxycoformycin. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the effects of 2'-Deoxycoformycin on the immune system and cancer. Additionally, there is a need for further research on the neuroprotective effects of this compound and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 2'-Deoxycoformycin is a potent inhibitor of adenosine deaminase that has been extensively studied for its biochemical and physiological effects. This compound has been used to study the effects of adenosine on various physiological and biochemical processes and has shown promise in the treatment of autoimmune diseases, organ transplantation, and cancer. While there are limitations to using 2'-Deoxycoformycin in lab experiments, its unique properties make it a valuable tool for scientific research.
Scientific Research Applications
2'-Deoxycoformycin has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in purine metabolism. This compound has been used to study the effects of adenosine deaminase inhibition on various physiological and biochemical processes, including the immune system, cancer, and neurological disorders.
properties
IUPAC Name |
9-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPPKKZZMLMRU-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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